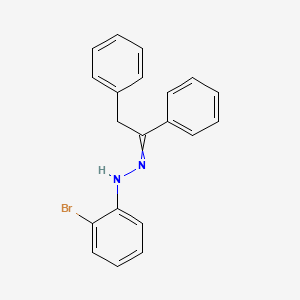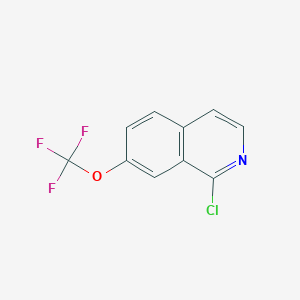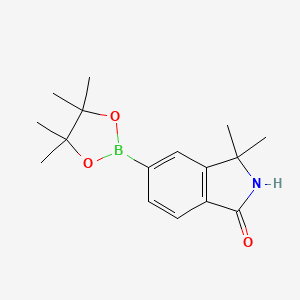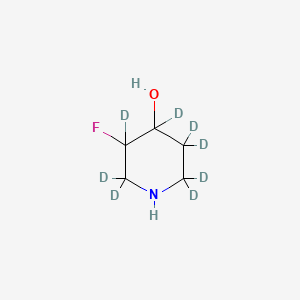![molecular formula C24H43N5O4Si B14785730 2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide](/img/structure/B14785730.png)
2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amide, amino, and silyl ether groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through selective reactions. Common synthetic routes include:
Amidation Reactions: The formation of amide bonds through the reaction of carboxylic acids or their derivatives with amines.
Silylation Reactions:
Coupling Reactions: The use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or silyl ether groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- **2-[(2-amino-3-methylbutanoyl)amino]-N-phenyl-5-(carbamoylamino)pentanamide
- **2-[(2-amino-3-methylbutanoyl)amino]-N-[4-methoxyphenyl]-5-(carbamoylamino)pentanamide
Uniqueness
The presence of the tert-butyl(dimethyl)silyl group in 2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide imparts unique steric and electronic properties, distinguishing it from similar compounds. This silyl group can enhance the compound’s stability and reactivity, making it valuable for specific applications.
特性
分子式 |
C24H43N5O4Si |
|---|---|
分子量 |
493.7 g/mol |
IUPAC名 |
2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide |
InChI |
InChI=1S/C24H43N5O4Si/c1-16(2)20(25)22(31)29-19(9-8-14-27-23(26)32)21(30)28-18-12-10-17(11-13-18)15-33-34(6,7)24(3,4)5/h10-13,16,19-20H,8-9,14-15,25H2,1-7H3,(H,28,30)(H,29,31)(H3,26,27,32) |
InChIキー |
GFLUZYWIOXHYRH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoate](/img/structure/B14785702.png)

![2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;5-fluoro-1H-pyrimidine-2,4-dione](/img/structure/B14785714.png)
![Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[4-(benzoyloxy)benzoyl]-](/img/structure/B14785716.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14785720.png)

![N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide](/img/structure/B14785729.png)
![(5R)-5-[[[(2S)-1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]amino]methyl]-5-ethenylpyrrolidin-2-one](/img/structure/B14785736.png)
![Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol](/img/structure/B14785744.png)
